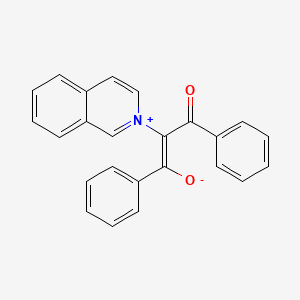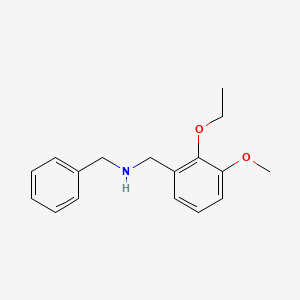![molecular formula C15H11F3N4O2 B13377203 (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B13377203.png)
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound known for its significant biological and chemical properties. This compound is characterized by the presence of a trifluoromethyl group, a hydrazino group, and a pyridinecarbonitrile core, making it a versatile molecule in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)phenylhydrazine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and hydrazino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
科学研究应用
4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the hydrazino group can form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Saflufenacil: A pyrimidinedione herbicide with similar structural features.
Flumioxazin: Another herbicide with a related chemical structure.
Uniqueness
4-methyl-2,6-dioxo-5-({2-[3-(trifluoromethyl)phenyl]hydrazino}methylene)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and hydrazino groups make it particularly versatile for various applications in research and industry .
属性
分子式 |
C15H11F3N4O2 |
|---|---|
分子量 |
336.27 g/mol |
IUPAC 名称 |
6-hydroxy-4-methyl-2-oxo-5-[(E)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11F3N4O2/c1-8-11(6-19)13(23)21-14(24)12(8)7-20-22-10-4-2-3-9(5-10)15(16,17)18/h2-5,7,22H,1H3,(H2,21,23,24)/b20-7+ |
InChI 键 |
GSXSWEYAOOLSIR-IFRROFPPSA-N |
手性 SMILES |
CC1=C(C(=O)NC(=C1/C=N/NC2=CC=CC(=C2)C(F)(F)F)O)C#N |
规范 SMILES |
CC1=C(C(=O)NC(=C1C=NNC2=CC=CC(=C2)C(F)(F)F)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione](/img/structure/B13377121.png)
![3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377128.png)

![N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine](/img/structure/B13377139.png)
![3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether](/img/structure/B13377146.png)
methyl]benzenesulfonamide](/img/structure/B13377148.png)

methyl]benzenesulfonamide](/img/structure/B13377179.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B13377186.png)

![4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377196.png)
![N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N'-(2-phenylethyl)urea](/img/structure/B13377197.png)
![3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377198.png)
![2-(4-Oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B13377200.png)
